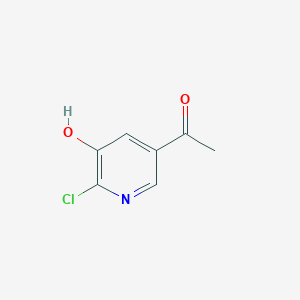
1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and a hydroxyl group, making it a valuable subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one typically involves several steps, starting from commercially available precursorsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by hydrolysis to introduce the hydroxyl group.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a subject of interest in studies related to enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated pyridine ring and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(6-Chloro-3-pyridinyl)-1-ethanone: This compound lacks the hydroxyl group, which may affect its biological activity and chemical reactivity.
1-(5-Hydroxypyridin-2-yl)ethan-1-one: This compound has a hydroxyl group at a different position on the pyridine ring, leading to different chemical and biological properties.
The presence of both the chlorine atom and the hydroxyl group in this compound makes it unique and valuable for specific applications.
Propiedades
Fórmula molecular |
C7H6ClNO2 |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
1-(6-chloro-5-hydroxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-6(11)7(8)9-3-5/h2-3,11H,1H3 |
Clave InChI |
CHEKZFOTSAOWJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(N=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



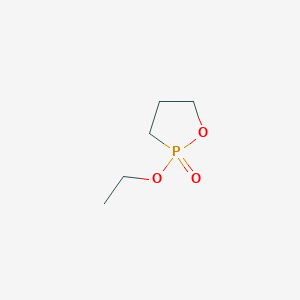
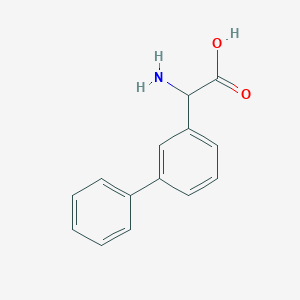
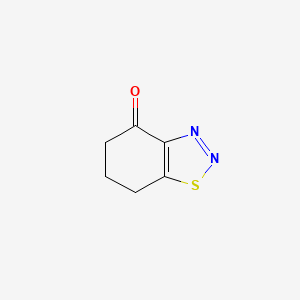
![3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride](/img/structure/B13465015.png)

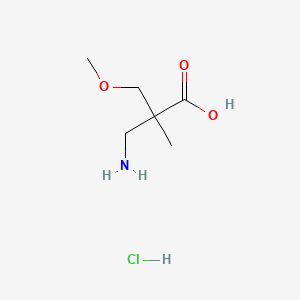
![4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13465053.png)
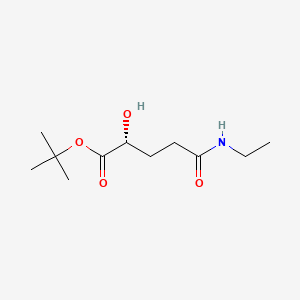
![(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13465059.png)
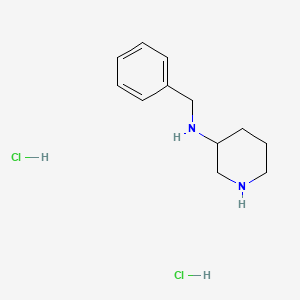

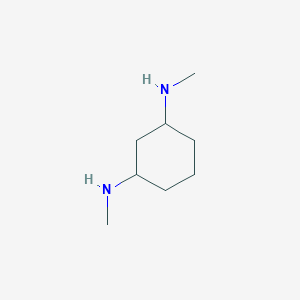
amine hydrochloride](/img/structure/B13465081.png)
